Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate
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Overview
Description
Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxy functional groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group.
Major Products
Substitution: Products include derivatives with different halogens or other functional groups.
Oxidation: Products include 5-bromo-2-fluoro-3-oxobenzoate.
Reduction: Products include 5-bromo-2-fluoro-3-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-hydroxybenzoate
- Ethyl 5-fluoro-2-hydroxybenzoate
- Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate
Uniqueness
Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is unique due to the combination of bromine, fluorine, and hydroxy functional groups. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTXTEYVXNBVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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